molecular formula C15H17NO4S B1665138 Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate CAS No. 15854-12-3

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

Cat. No. B1665138
CAS RN: 15854-12-3
M. Wt: 307.4 g/mol
InChI Key: OZWGHIQPWZHYPG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C15H17NO4S . It is used in the synthesis of heterocyclic compounds, especially thienopyrimidine derivatives .


Synthesis Analysis

The synthesis of thiophene derivatives, including Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate, often involves the Gewald synthesis . This multicomponent synthesis involves the reaction of the amino-ester with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate can be represented by the SMILES string O=C(OCC)C1=C(N)SC=C1C2=CC=C(OCC)C=C2 . This indicates the presence of an ethoxy group, a carboxylate group, and a thiophene ring in the molecule .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate is 307.37 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the search results.

properties

IUPAC Name

ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-4-20-15(17)13-10(8-21-14(13)16)9-5-6-11(18-2)12(7-9)19-3/h5-8H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWGHIQPWZHYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352092
Record name ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

CAS RN

15854-12-3
Record name ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

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